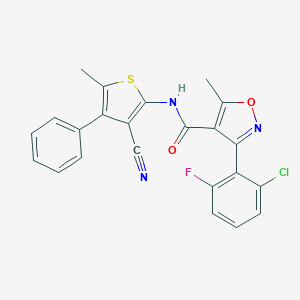![molecular formula C19H17N3O3S B260851 7-METHYL-5-(5-METHYL-2-FURYL)-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B260851.png)
7-METHYL-5-(5-METHYL-2-FURYL)-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-METHYL-5-(5-METHYL-2-FURYL)-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound. It belongs to the thiazolo[3,2-a]pyrimidine family, which is known for its diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-5-(5-METHYL-2-FURYL)-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as Lawesson’s reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-METHYL-5-(5-METHYL-2-FURYL)-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-METHYL-5-(5-METHYL-2-FURYL)-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor, antibacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7-METHYL-5-(5-METHYL-2-FURYL)-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind effectively to biological targets, such as enzymes and receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-substituted thiazolo[3,2-a]pyrimidines: Known for their high biological activity.
Thiazolo[3,2-a]pyridines: Similar in structure but with different pharmacological profiles.
Uniqueness
7-METHYL-5-(5-METHYL-2-FURYL)-3-OXO-N~6~-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique combination of a thiazolo[3,2-a]pyrimidine core with a furan and phenyl group.
Properties
Molecular Formula |
C19H17N3O3S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H17N3O3S/c1-11-8-9-14(25-11)17-16(18(24)21-13-6-4-3-5-7-13)12(2)20-19-22(17)15(23)10-26-19/h3-9,17H,10H2,1-2H3,(H,21,24) |
InChI Key |
CZMGLGVMBKIWBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)CS3)C)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)CS3)C)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-2-(heptylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B260769.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B260776.png)

![(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B260782.png)
![1-methyl-2-[2-({[(methylamino)carbonyl]oxy}imino)-2-phenylethyl]-1H-imidazole](/img/structure/B260784.png)
![1-[3-(Morpholin-4-yl)propyl]-1-(naphthalen-1-ylmethyl)-3-phenylurea](/img/structure/B260787.png)


![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B260790.png)

![5-methyl-N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B260792.png)
![4-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]morpholine](/img/structure/B260793.png)

